molecular formula C10H7ClN2 B3024871 2-(Chloromethyl)indolizine-1-carbonitrile CAS No. 731821-82-2

2-(Chloromethyl)indolizine-1-carbonitrile

Cat. No. B3024871
CAS RN: 731821-82-2
M. Wt: 190.63 g/mol
InChI Key: QJEGZGGXGQIJLS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)indolizine-1-carbonitrile is a chemical compound with the CAS Number: 731821-82-2 . It has a molecular weight of 190.63 . The IUPAC name for this compound is 2-(chloromethyl)-1-indolizinecarbonitrile .


Molecular Structure Analysis

The InChI code for 2-(Chloromethyl)indolizine-1-carbonitrile is 1S/C10H7ClN2/c11-5-8-7-13-4-2-1-3-10(13)9(8)6-12/h1-4,7H,5H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of 2-(Chloromethyl)indolizine-1-carbonitrile is between 140-141 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-(Chloromethyl)indolizine-1-carbonitrile has been utilized in various synthetic pathways. A notable application is in the synthesis of Pyrrolo[3,4-a]indolizines. In one approach, 2-Pyridineacetonitrile reacts with 1,3-dichloro-2-propanone and chlorotrimethylsilane to yield 2-chloromethyl-1-indolizinecarbonitrile. This compound undergoes further transformations to produce 2-aryl-2,3-dihydro-1H-pyrrolo[3,4-a]indolizine-1-iminium chlorides (Tereshchenko et al., 2006).

Biological Evaluation and Antimicrobial Activity

In the realm of medicinal chemistry, 2-(Chloromethyl)indolizine-1-carbonitrile derivatives have been evaluated for their biological activities. A study on novel indolizine-1-carbonitrile derivatives identified them as potential anti-microbial agents. These derivatives exhibited significant antibacterial and antifungal activities, with compounds showing the most activity against specific microbial strains (Faghih-Mirzaei et al., 2018).

Catalysis and Green Chemistry

The compound has also been involved in green chemistry applications. KF/Al2O3, a green and efficient catalyst, has been used for the synthesis of indolizine-1-carbonitrile derivatives via 1,3-dipolar cycloaddition reactions. This method offers advantages like high conversions, short reaction times, and cleaner reaction profiles, contributing to the sustainability of chemical processes (Abaszadeh & Seifi, 2017).

Phosphatase Inhibitors in Medicinal Chemistry

Further expanding its utility in medicinal chemistry, some 3-substituted indolizine-1-carbonitrile derivatives have shown activity against MPtpA/MPtpB phosphatases, which are implicated in infectious diseases. This highlights the compound's potential as a scaffold for developing novel therapeutics (Weide et al., 2006).

properties

IUPAC Name

2-(chloromethyl)indolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-5-8-7-13-4-2-1-3-10(13)9(8)6-12/h1-4,7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEGZGGXGQIJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368556
Record name 2-(chloromethyl)indolizine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)indolizine-1-carbonitrile

CAS RN

731821-82-2
Record name 2-(chloromethyl)indolizine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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